5-methyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
5-methyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 3-phenyl-1,2-oxazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-amine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-methyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-alkyl/arylamino-5-((6-(4-bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles: Known for their antimicrobial activities.
3-methyl-2-phenyl-1H-indoles: Exhibits antiproliferative and topoisomerase II inhibitory effects.
Properties
Molecular Formula |
C22H20N4O3S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
5-methyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C22H20N4O3S/c1-15-19(20(26-29-15)16-9-4-2-5-10-16)21(27)23-22-25-24-18(30-22)13-8-14-28-17-11-6-3-7-12-17/h2-7,9-12H,8,13-14H2,1H3,(H,23,25,27) |
InChI Key |
AUHOMJRGYZCRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)CCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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